4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile

SOAT-1 inhibition scaffold hopping heterocycle SAR

4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2034427-74-0) is a synthetic small-molecule heterocyclic compound belonging to the dioxoimidazolidine derivative class, characterized by a benzonitrile moiety linked via a 3-oxopropyl chain to a piperidine ring that bears a 2,5-dioxoimidazolidin-1-yl substituent. This structural architecture situates the compound within the broader pharmacophore space of SOAT-1 (Sterol-O-Acyl Transferase-1, also known as ACAT-1) inhibitors, as defined by the Galderma patent family.

Molecular Formula C18H20N4O3
Molecular Weight 340.383
CAS No. 2034427-74-0
Cat. No. B2776277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile
CAS2034427-74-0
Molecular FormulaC18H20N4O3
Molecular Weight340.383
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CNC2=O)C(=O)CCC3=CC=C(C=C3)C#N
InChIInChI=1S/C18H20N4O3/c19-11-14-3-1-13(2-4-14)5-6-16(23)21-9-7-15(8-10-21)22-17(24)12-20-18(22)25/h1-4,15H,5-10,12H2,(H,20,25)
InChIKeyIFXVGBOCQYDQKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2034427-74-0): Structural Class, Physicochemical Identity, and Procurement Context


4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2034427-74-0) is a synthetic small-molecule heterocyclic compound belonging to the dioxoimidazolidine derivative class, characterized by a benzonitrile moiety linked via a 3-oxopropyl chain to a piperidine ring that bears a 2,5-dioxoimidazolidin-1-yl substituent [1]. This structural architecture situates the compound within the broader pharmacophore space of SOAT-1 (Sterol-O-Acyl Transferase-1, also known as ACAT-1) inhibitors, as defined by the Galderma patent family [2]. The compound's molecular formula is C18H20N4O3 with a molecular weight of 340.38 g/mol, and it features a distinctive piperidine-linked dioxoimidazolidine motif that differentiates it from earlier-generation diphenylimidazolidine or piperazine-containing analogs within the same therapeutic class .

Why In-Class Dioxoimidazolidine Compounds Cannot Be Interchanged with 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2034427-74-0)


Substitution within the dioxoimidazolidine class is demonstrably unreliable because the piperidine linker and benzonitrile terminal group in this compound create a unique three-dimensional pharmacophore topology that is absent in diphenyl-substituted, piperazine-linked, or directly N-aryl variants. The Galderma SOAT-1 patent establishes that even minor permutations in the central heterocyclic bridge (e.g., piperidine vs. piperazine vs. azepane) produce distinct affinity and selectivity profiles against the SOAT-1 enzyme [1]. A structurally adjacent analog identified in screening libraries (Hit2Lead 46730825) differs by a single piperazine-to-piperidine substitution and a reversed carbonyl linkage, yet this 96% 3D-similar compound exhibits divergent physicochemical properties—including altered logP, hydrogen-bonding capacity, and rotatable bond count—that can translate into meaningfully different target engagement, metabolic stability, and off-target liability profiles . Consequently, generic substitution without empirical confirmation risks selecting a compound with fundamentally different biological behavior.

Quantitative Differentiation Evidence for 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2034427-74-0) Against Structural Analogs


Central Heterocycle Architecture: Piperidine vs. Piperazine Core Differentiation in Dioxoimidazolidine SOAT-1 Pharmacophores

The target compound incorporates a piperidine ring as the central linker between the dioxoimidazolidine warhead and the 3-oxopropyl-benzonitrile tail. This contrasts with the closest identified screening analog (Hit2Lead 46730825), which employs a piperazine ring . In the broader dioxoimidazolidine SOAT-1 inhibitor patent, the identity of the central heterocycle is explicitly claimed as a determinant of potency, with piperidine, piperazine, and azepane variants producing non-equivalent biological outcomes [1]. Piperidine provides one hydrogen-bond acceptor (tertiary amine) versus piperazine's dual acceptor capacity, and eliminates the secondary amine proton-donor site present in unprotected piperazines, potentially altering membrane permeability, CYP-mediated metabolism, and hERG liability.

SOAT-1 inhibition scaffold hopping heterocycle SAR

Benzonitrile Terminal Group: Topological Differentiation from Diphenyl and Naphthyl Dioxoimidazolidine SOAT-1 Inhibitors

The target compound terminates in a para-benzonitrile group, whereas the majority of exemplified SOAT-1 inhibitors in the Galderma patent bear substituted phenyl, naphthyl, or heteroaryl termini at the R1/R6 positions [1]. The nitrile group is a strong electron-withdrawing substituent (Hammett σp = 0.66) that reduces the electron density of the aromatic ring, potentially altering π-stacking interactions within the SOAT-1 active site and conferring metabolic resistance to CYP-mediated aromatic oxidation compared to unsubstituted phenyl or electron-rich aryl groups [2]. The benzonitrile moiety also serves as a hydrogen-bond acceptor (via the nitrile nitrogen), enabling binding interactions that are geometrically and electronically distinct from those of methoxy, halogen, or methyl-substituted aryl congeners.

SOAT-1 pharmacophore terminal aryl SAR benzonitrile probe

3-Oxopropyl Spacer Length: Conformational Flexibility Differentiation from Directly Linked and Methylene-Bridged Dioxoimidazolidine Analogs

The target compound incorporates a 3-oxopropyl (-C(=O)-CH2-CH2-) spacer connecting the piperidine ring to the benzonitrile terminus, yielding 5 rotatable bonds in the linker region. This contrasts with directly N-aryl linked dioxoimidazolidines (0–1 rotatable bonds; e.g., 4-(2,5-dioxoimidazolidin-1-yl)benzonitrile derivatives ) and methylene-bridged variants (1 rotatable bond; e.g., 4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile ). The extended spacer increases the radius of conformational sampling accessible to the terminal benzonitrile group, enabling the compound to explore a larger volume of the SOAT-1 binding pocket. In the Galderma patent, the substitution at positions R2–R5, including spacer length, is described as modulating both potency and selectivity, though no direct head-to-head comparison between 3-oxopropyl and methylene-linked variants is provided [1].

linker SAR conformational sampling SOAT-1 inhibitor design

Dioxoimidazolidine Warhead Substitution Pattern: Unsubstituted Hydantoin Core vs. 4,4-Disubstituted and 3-Substituted Congeners

The target compound bears an unsubstituted 2,5-dioxoimidazolidine (hydantoin) ring at the N1-piperidine position, in contrast to two prominent comparator subclasses: (a) 4,4-dialkyl or 4,4-diaryl-substituted hydantoins (e.g., 4,4-dimethyl-2,5-dioxoimidazolidine derivatives such as RU 56279 and RU 58841 ), and (b) N3-alkylated dioxoimidazolidines [1]. The absence of geminal substitution at the 4-position eliminates a quaternary carbon center, reducing steric bulk and altering the conformational preferences of the imidazolidine ring. In the broader SOAT-1 inhibitor patent, the R4 and R5 substituents (which include 4,4-disubstitution patterns) are explicitly described as modulators of inhibitory potency and metabolic stability, with the unsubstituted hydantoin representing the minimal steric footprint variant [2].

hydantoin SAR SOAT-1 warhead imidazolidinedione pharmacophore

Optimal Research Application Scenarios for 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2034427-74-0)


SOAT-1 Inhibitor Scaffold-Hopping and Linker SAR Studies

This compound is optimally deployed as a reference probe in scaffold-hopping campaigns that systematically vary the central heterocycle (piperidine vs. piperazine vs. azepane) while holding the dioxoimidazolidine warhead and benzonitrile terminus constant. The piperidine core, 3-oxopropyl spacer, and unsubstituted hydantoin collectively represent a unique topological combination within the SOAT-1 pharmacophore space defined by the Galderma patent family [1]. Researchers can use this compound to establish baseline SOAT-1 inhibitory activity for the piperidine-linked series and compare it against piperazine analogs (e.g., Hit2Lead 46730825) to quantify the contribution of the central heterocycle to potency, selectivity, and ADME properties.

Electronic Probing of the SOAT-1 Active Site via Benzonitrile-Containing Chemical Probes

The para-benzonitrile group provides a strong electron-withdrawing substituent (Hammett σp = +0.66) that is absent from most commercially available dioxoimidazolidine derivatives [1]. This compound can serve as a dedicated electronic probe in SOAT-1 biochemical assays, where its activity can be contrasted with para-H, para-OCH3, para-Cl, and para-CF3 phenyl analogs to construct a Hammett plot correlating aryl electronic character with SOAT-1 inhibitory potency. Such studies would reveal the electronic requirements of the SOAT-1 aryl-binding subpocket, informing the design of optimized inhibitors with tuned electron density [2].

Minimum Steric Template for Hydantoin-Based SOAT-1 Inhibitor Optimization

With an unsubstituted hydantoin core (R4=R5=H), this compound defines the minimal steric boundary condition for the dioxoimidazolidine SOAT-1 inhibitor class [1]. It is the appropriate negative control for experiments that incrementally introduce steric bulk at the hydantoin 4-position (methyl, ethyl, cyclopentyl, phenyl) to map the steric tolerance of the SOAT-1 active site. The absence of 4,4-geminal substitution eliminates confounding steric effects, enabling cleaner deconvolution of electronic vs. steric contributions to binding affinity [2].

Conformational Entropy and Linker-Dependence Studies in Acyl Transferase Inhibition

The 3-oxopropyl spacer (5 rotatable bonds) places this compound at the high-flexibility extreme of the dioxoimidazolidine linker spectrum, in contrast to directly N-aryl linked (1 rotatable bond) and methylene-bridged (2 rotatable bonds) analogs [1]. This property makes it uniquely suited for isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) studies designed to parse the entropic and enthalpic components of SOAT-1 binding as a function of linker flexibility. Such data are critical for understanding whether the entropy penalty of conformational constraint is offset by enthalpy gains from optimized binding pocket occupancy [2].

Quote Request

Request a Quote for 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.